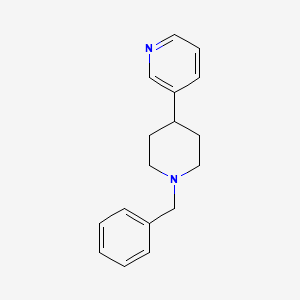

3-(1-Benzylpiperidin-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-5-15(6-3-1)14-19-11-8-16(9-12-19)17-7-4-10-18-13-17/h1-7,10,13,16H,8-9,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVNTEMCQVEZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CN=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the 1 Benzylpiperidine Moiety As a Privileged Pharmacophore in Medicinal Chemistry

The 1-benzylpiperidine (B1218667) moiety is a well-established "privileged pharmacophore" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to a variety of biological targets. nih.gov Its prevalence in numerous approved drugs and clinical candidates underscores its importance. nih.gov The structural flexibility and three-dimensional nature of the N-benzylpiperidine (N-BP) motif make it a versatile tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates. nih.gov

One of the key features of the benzylpiperidine moiety is its ability to engage in crucial cation-π interactions with target proteins, a fundamental force in molecular recognition. nih.gov Furthermore, this scaffold serves as a valuable platform for optimizing the stereochemical aspects of a molecule, which can have a profound impact on its potency and toxicity. nih.gov The metabolic stability of the benzoylpiperidine fragment, a related structure, also contributes to its appeal as a reliable chemical frame in drug design. mdpi.com This stability, coupled with its potential to act as a bioisostere of the piperazine (B1678402) ring, makes it a feasible and attractive component for chemical modification in the pursuit of improved biological activity. mdpi.com

Historical Context and Evolution of Benzylpiperidine Containing Compounds in Drug Development

The history of benzylpiperidine-containing compounds in drug development is rich and varied, with early examples demonstrating their utility in targeting the central nervous system. A notable example is methylphenidate, a benzylpiperidine derivative sold under trade names like Ritalin, which is widely used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. wikipedia.org It functions primarily as a norepinephrine-dopamine reuptake inhibitor, highlighting the ability of the benzylpiperidine scaffold to interact with key neurotransmitter transporters. wikipedia.org

Over the years, the applications of benzylpiperidine derivatives have expanded significantly. For instance, 4-benzylpiperidine (B145979) has been investigated for its potential in treating cocaine dependence due to its activity as a dopamine-selective releaser. sigmaaldrich.com It also acts as a monoamine releasing agent with selectivity for dopamine (B1211576) over serotonin (B10506) and is a weak monoamine oxidase inhibitor. wikipedia.org The versatility of this scaffold is further demonstrated by its incorporation into compounds targeting a range of other biological targets. For example, derivatives have been synthesized and evaluated as histamine (B1213489) H3 antagonists, GABA uptake inhibitors, and multipotent drugs with cholinergic and neuroprotective properties for conditions like Alzheimer's disease and neuronal vascular diseases. sigmaaldrich.comnih.gov

Therapeutic Landscape and Potential Applications of Analogues Bearing the 3 1 Benzylpiperidin 4 Yl Pyridine Core

Strategic Approaches to Piperidine (B6355638) Ring Synthesis and Functionalization

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products. rsc.org Its synthesis and subsequent functionalization are therefore of paramount importance in the preparation of this compound analogues.

A primary and convenient method for preparing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor. This approach is often favored for its efficiency. Alternatively, piperidones serve as versatile intermediates. For instance, 4-piperidones can be synthesized through the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. These piperidones can then be subjected to various reactions to introduce substituents at the 4-position. youtube.com

Functionalization of a pre-existing piperidine ring is another key strategy. Direct C-H functionalization has emerged as a powerful tool, although it presents challenges due to the relative inertness of C-H bonds. nih.govresearchgate.net The regioselectivity of such reactions can often be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.govnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been employed to introduce substituents at various positions of the piperidine ring. nih.govnih.gov Another approach involves the generation of a lithiated piperidine intermediate, which can then react with various electrophiles. researchgate.net

More recently, innovative methods such as biocatalytic carbon-hydrogen oxidation coupled with radical cross-coupling have been developed to streamline the synthesis of complex piperidines. news-medical.netmedhealthreview.com This two-step process allows for the selective introduction of a hydroxyl group, which can then be used as a handle for further functionalization. news-medical.netmedhealthreview.com

Pyridine Ring Annulation and Diversification Strategies

The synthesis of the pyridine ring in analogues of this compound can be achieved through various annulation strategies, which involve the construction of the ring from acyclic precursors. scripps.edu Common methods include condensation reactions of carbonyl compounds and cycloaddition reactions. baranlab.org

One of the most well-known methods is the Hantzsch pyridine synthesis, which typically involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. mdpi.com Modifications to this method allow for the synthesis of unsymmetrical pyridines. baranlab.org Another classical approach is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. baranlab.org

Modern approaches have focused on developing more efficient and modular syntheses. For example, a formal [3+3] cycloaddition reaction between enamines and unsaturated aldehydes or ketones, catalyzed by an organocatalyst, provides a practical route to substituted pyridines. acs.org Additionally, transition metal-catalyzed reactions, such as those involving copper, have been developed for the synthesis of polysubstituted pyridines from simple starting materials. organic-chemistry.org

Diversification of a pre-existing pyridine ring is crucial for generating a library of analogues. The pyridine ring is generally less susceptible to electrophilic substitution at the C3 position compared to benzene. nih.gov However, its reactivity can be enhanced by forming the pyridine-N-oxide. nih.gov Nucleophilic substitution reactions are more favorable and typically occur at the C2 and C4 positions. nih.gov Various coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a wide range of substituents onto the pyridine ring. acs.org

Coupling Reactions for Constructing the Benzylpiperidine-Pyridine Linkage

The formation of the bond connecting the piperidine and pyridine rings is a critical step in the synthesis of this compound and its analogues. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

A common strategy involves the coupling of a 4-substituted piperidine derivative with a 3-substituted pyridine derivative. For instance, a Suzuki-Miyaura coupling reaction can be employed to couple a piperidinylboronic acid or ester with a 3-halopyridine. acs.org Alternatively, a 4-halopiperidine can be coupled with a 3-pyridinylboronic acid. The choice of coupling partners and catalyst system is crucial for achieving high yields and selectivity. Palladium catalysts are frequently used for these transformations. nih.gov

Another approach involves the initial synthesis of 3-(piperidin-4-yl)pyridine (B1598408), which can then be N-benzylated. The synthesis of 3-(piperidin-4-yl)pyridine itself can be accomplished through a Suzuki-Miyaura coupling of a protected 4-bromopiperidine (B2556637) with a pyridine-3-boronic acid, followed by deprotection. acs.org The subsequent N-benzylation can be readily achieved by reacting the secondary amine with benzyl (B1604629) bromide or a similar benzylating agent in the presence of a base.

The Ullmann condensation is another classical method for forming C-N bonds and can be applied to the synthesis of N-aryl piperidines. nih.gov While historically requiring harsh reaction conditions, modern modifications using copper catalysts and various ligands have made this reaction more versatile. nih.govresearchgate.net

Stereoselective Synthesis and Chiral Resolution in Analogue Preparation

When the piperidine ring is substituted in a manner that creates a chiral center, the stereoselective synthesis or resolution of enantiomers becomes a critical consideration, as different stereoisomers can exhibit distinct biological activities.

Stereoselective Synthesis:

Several strategies have been developed for the stereoselective synthesis of substituted piperidines. One approach involves the use of chiral auxiliaries or catalysts in reactions such as the Mannich reaction or Michael addition to construct the piperidine ring with a defined stereochemistry. rsc.org Asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral catalysts, such as those based on iridium or rhodium, can also provide enantioenriched piperidines. nih.gov

More recently, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines have emerged as a powerful method for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.org Furthermore, radical cyclization reactions of chiral precursors can lead to the formation of trisubstituted piperidines with high diastereoselectivity. acs.org

Chiral Resolution:

In cases where a stereoselective synthesis is not employed, the resolution of a racemic mixture of piperidine derivatives is necessary to obtain the individual enantiomers. This can be achieved through several methods.

One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. google.com

Chromatographic methods are also widely used for chiral separations. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers of piperidine derivatives. nih.gov

Kinetic resolution is another powerful strategy. In this approach, a chiral catalyst or reagent reacts at different rates with the two enantiomers of the racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material from the product. nih.govwhiterose.ac.ukacs.org For example, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved through deprotonation with a chiral base. whiterose.ac.ukacs.org

Interactive Data Tables

Table 1: Synthetic Approaches to Piperidine Ring

| Method | Description | Key Intermediates | References |

| Catalytic Hydrogenation | Reduction of a pyridine precursor. | Pyridine | |

| Dieckmann Condensation | Cyclization of a dicarboxylate. | 4-Piperidones | |

| C-H Functionalization | Direct introduction of substituents. | N-protected piperidines | nih.govresearchgate.netnih.gov |

| Biocatalytic Oxidation/Cross-Coupling | Two-step functionalization. | Hydroxylated piperidines | news-medical.netmedhealthreview.com |

Table 2: Pyridine Ring Synthesis and Diversification

| Method | Description | Starting Materials | References |

| Hantzsch Synthesis | Condensation/oxidation sequence. | Aldehyde, 1,3-dicarbonyl, ammonia | mdpi.com |

| Kröhnke Synthesis | Condensation of pyridinium salts. | α-Pyridinium methyl ketone salts | baranlab.org |

| [3+3] Cycloaddition | Organocatalyzed ring formation. | Enamines, unsaturated aldehydes/ketones | acs.org |

| Suzuki-Miyaura Coupling | Cross-coupling for diversification. | Pyridyl halides/boronic acids | acs.org |

Table 3: Stereoselective Methods and Chiral Resolution

| Method | Description | Application | References |

| Asymmetric Hydrogenation | Enantioselective reduction of pyridiniums. | Synthesis of chiral piperidines | nih.gov |

| Asymmetric Reductive Heck | Rh-catalyzed C-C bond formation. | Synthesis of enantioenriched piperidines | nih.govacs.org |

| Diastereomeric Salt Formation | Separation based on solubility. | Chiral resolution | google.com |

| Chiral HPLC | Chromatographic separation of enantiomers. | Chiral resolution | nih.gov |

| Kinetic Resolution | Enantioselective reaction. | Chiral resolution | nih.govwhiterose.ac.ukacs.org |

Fragment-Based Drug Design Strategies Incorporating the Benzylpiperidine Scaffold

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD identifies small, low-molecular-weight compounds, or "fragments," that bind to a biological target with high ligand efficiency. nih.govyoutube.com These fragments then serve as starting points for optimization into more potent, drug-like molecules. nih.gov The N-benzylpiperidine motif is a valuable scaffold in FBDD due to its ability to engage in crucial cation-π interactions with target proteins and its adaptability for stereochemical optimization to enhance potency and reduce toxicity. nih.gov

In FBDD, the benzylpiperidine core can be used as an anchor, with subsequent modifications grown from this base to fit into adjacent pockets of the target protein. youtube.com This "fragment growing" strategy allows for the systematic exploration of the chemical space around the core, leading to the development of novel compounds with improved affinity and selectivity. Another approach is "fragment linking," where two or more fragments that bind to different sites on the target are connected to create a single, more potent molecule. youtube.com The benzylpiperidine scaffold, with its defined vector for substitution, is well-suited for such strategies.

A key aspect of successful FBDD is the design of high-quality fragment libraries that possess chemical and pharmacophore diversity, appropriate molecular complexity, and favorable physicochemical properties. nih.gov The inclusion of scaffolds like N-benzylpiperidine in these libraries provides a solid foundation for discovering novel lead compounds for challenging biological targets. nih.gov

Development of Hybrid Molecules Leveraging the 1-Benzylpiperidine Moiety (e.g., Donepezil (B133215) Hybrids)

A prominent strategy in drug design for multifactorial diseases like Alzheimer's is the creation of hybrid molecules. This approach involves combining two or more pharmacophores from different bioactive compounds into a single molecule to engage multiple targets simultaneously. nih.gov The 1-benzylpiperidine moiety, a key structural component of the Alzheimer's drug Donepezil, is a frequently used building block in the design of such hybrids. mdpi.comnih.gov

Donepezil itself is a multi-target agent, inhibiting acetylcholinesterase (AChE) and also showing effects on amyloid-beta (Aβ) aggregation. nih.govmdpi.com In many hybrid designs, the N-benzylpiperidine portion of donepezil is retained to ensure interaction with the catalytic anionic site (CAS) of AChE, while the indanone part is replaced with other heterocyclic systems. nih.govnih.gov This strategy aims to not only preserve but also enhance the therapeutic profile by introducing additional functionalities like antioxidant activity, metal chelation, and inhibition of other enzymes like monoamine oxidase B (MAO-B). mdpi.comnih.gov

For instance, hybrids have been synthesized by conjugating the benzylpiperidine or its isostere, benzylpiperazine, with benzimidazole (B57391) or benzofuran (B130515) derivatives. nih.gov These modifications led to compounds with retained AChE inhibitory activity and added the ability to inhibit Aβ aggregation. nih.gov Similarly, linking the N-benzylpiperidine moiety to chromone (B188151) structures has resulted in dual inhibitors of AChE and MAO-B. nih.gov Another example involves creating hybrids with 2-aminopyridine (B139424) derivatives, which have shown potent AChE inhibition. nih.gov

The development of these donepezil-based hybrids showcases the versatility of the 1-benzylpiperidine moiety as a foundational scaffold for creating multi-target agents aimed at complex diseases. mdpi.com

Multi-Target Directed Ligand (MTDL) Approaches for Complex Neurological Disorders

The complexity of neurodegenerative disorders like Alzheimer's disease necessitates therapeutic strategies that can address multiple pathological pathways simultaneously. The Multi-Target Directed Ligand (MTDL) approach has gained significant traction as an effective paradigm for designing single molecules that can modulate several biological targets. nih.govnih.gov The N-benzylpiperidine scaffold is a cornerstone in the design of MTDLs for these conditions. nih.gov

The rationale behind the MTDL strategy is that a single, multifunctional drug may offer superior efficacy and a better safety profile compared to combination therapies by acting synergistically on different components of the disease network. nih.gov For Alzheimer's disease, key targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase-1 (BACE-1), and the aggregation of amyloid-β (Aβ) peptides. mdpi.comnih.gov

Researchers have designed and synthesized series of N-benzylpiperidine analogs as dual inhibitors of AChE and BACE-1, with some compounds showing significant and balanced inhibition against both enzymes. nih.gov These MTDLs often feature the N-benzylpiperidine group to interact with the peripheral anionic site (PAS) of AChE, which can also influence Aβ aggregation. nih.gov Studies have shown that some of these compounds can inhibit both self-induced and AChE-induced Aβ aggregation. nih.gov

Furthermore, some N-benzylpiperidine-based MTDLs have demonstrated the ability to cross the blood-brain barrier and have shown neuroprotective effects in preclinical models. nih.govnih.gov The successful design of these ligands highlights the utility of the benzylpiperidine core in creating effective therapies for complex neurological diseases. nih.gov

Interactive Data Table: Examples of Multi-Target Directed Ligands Based on the N-Benzylpiperidine Scaffold

| Compound Type | Targeted Activities | Key Structural Features | Reference |

| Donepezil-Benzimidazole Hybrids | AChE Inhibition, Aβ Aggregation Inhibition, Metal Chelation | N-benzylpiperidine linked to a benzimidazole moiety. | nih.gov |

| Donepezil-Chromone Hybrids | Dual AChE and MAO-B Inhibition | N-benzylpiperidine moiety of donepezil combined with a chromone structure. | nih.gov |

| N-Benzylpiperidine Analogs | Dual AChE and BACE-1 Inhibition, Aβ Aggregation Inhibition | N-benzylpiperidine core with various substitutions designed to interact with both enzymes. | nih.gov |

| Donepezil-Aminopyridine Hybrids | Potent and Selective AChE Inhibition | N-benzylpiperidine moiety attached to 2-aminopyridine derivatives. | nih.gov |

Bioisosteric Replacements and Structural Modifications in Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug discovery. semanticscholar.org This strategy is employed to enhance a compound's potency, selectivity, and pharmacokinetic properties. The this compound framework and its derivatives have been subjects of such optimization efforts. nih.govnih.gov

A common target for bioisosteric replacement is the phenyl ring. While prevalent in many drugs, it can contribute to poor physicochemical properties. nih.gov Replacing it with other aromatic or non-aromatic rings can lead to improved metabolic stability, solubility, and reduced off-target effects. nih.gov For instance, in a series of diaryl amino piperidine delta opioid agonists, replacing a phenol (B47542) group with a primary amide, a non-classical bioisostere, resulted in enhanced activity, increased selectivity, and improved metabolic stability. nih.gov

The pyridine ring itself is often considered a bioisostere of a phenyl ring. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to improved binding affinity and specificity with the target receptor. This substitution can also favorably alter the molecule's polarity and metabolic profile. nih.gov

Structural modifications are not limited to the aromatic rings. The linker connecting the piperidine and the pyridine or other aromatic systems, as well as substituents on the benzyl group, are all amenable to modification. For example, replacing an ester linker, which is prone to metabolic cleavage, with a more stable amide linker has been explored in donepezil-based hybrids. mdpi.com These targeted modifications are crucial for fine-tuning the pharmacological profile of a lead compound, transforming a promising hit into a viable drug candidate.

Pharmacological Characterization and Biological Activities of 3 1 Benzylpiperidin 4 Yl Pyridine Analogues

Enzyme Inhibition Profiles

Analogues of 3-(1-benzylpiperidin-4-yl)pyridine have been extensively studied as inhibitors of several key enzymes involved in neurotransmission and other signaling pathways.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. uj.edu.plnih.govnih.govmdpi.com Both AChE and BuChE are considered important targets, with BChE levels potentially increasing as Alzheimer's disease progresses. nih.gov

Several series of benzylpiperidine derivatives have been developed and shown to be potent cholinesterase inhibitors. uj.edu.pl

Pyridazine (B1198779) Derivatives: A series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives were designed as AChE inhibitors. researchgate.net Structural modifications revealed that a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE-inhibitory activity and selectivity over BuChE. researchgate.net Among the synthesized compounds, the indenopyridazine derivative 4g was identified as a highly potent inhibitor of electric eel AChE (eeAChE). researchgate.net Furthermore, compound 4c (3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine) demonstrated high selectivity for human AChE. researchgate.net

Pyridine (B92270) Dicarbonitrile Derivatives: In a search for multifunctional agents, a polyfunctionalized pyridine, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile), was identified as having potent dual-target activity, strongly inhibiting AChE and, to a lesser extent, BuChE. nih.gov

Benzimidazolinone Derivatives: A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar inhibitory concentrations. nih.gov Specifically, compound 15b was a potent AChE inhibitor, while compound 15j was a potent BuChE inhibitor. nih.gov Kinetic studies showed these compounds act as competitive inhibitors. nih.gov

Dual-Target Inhibitors: Research into dual-target inhibitors led to the identification of compound 8i , which demonstrated the strongest inhibitory effects on both AChE and BuChE among a series of novel compounds. mdpi.com Molecular modeling and enzyme kinetics suggested that compound 8i binds simultaneously to the peripheral anionic site (PAS) and the catalytic active site (CAS) of both enzymes. mdpi.com

Table 1: Cholinesterase Inhibition by this compound Analogues

| Compound | Target Enzyme | IC₅₀ Value | Selectivity/Notes |

|---|---|---|---|

| 4g (indenopyridazine derivative) | eeAChE | 10 nM researchgate.net | Potent AChE inhibitor. researchgate.net |

| 4c (pyridazine derivative) | hAChE | 21 nM researchgate.net | 100-times more selective for hAChE over hBuChE than tacrine. researchgate.net |

| 5 (pyridine dicarbonitrile derivative) | AChE | 13 nM nih.gov | Potent dual-target inhibitor. nih.gov |

| BuChE | 3.1 µM nih.gov | ||

| 15b (benzimidazolinone derivative) | eeAChE | 0.39 µM nih.gov | Also inhibited human AChE (IC₅₀ = 1.49 µM). nih.gov |

| 15j (benzimidazolinone derivative) | eqBChE | 0.16 µM nih.gov | Also inhibited human BuChE (IC₅₀ = 0.66 µM). nih.gov |

| 8i | eeAChE | 0.39 µM mdpi.com | Strongest dual inhibitor in its series. mdpi.com |

| eqBChE | 0.28 µM mdpi.com |

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. nih.govcriver.com Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are used in the treatment of Parkinson's disease. criver.commdpi.com

A study involving twenty-four pyridazinobenzylpiperidine derivatives found that most of the compounds exhibited greater inhibition of MAO-B than MAO-A. mdpi.com The structure-activity relationship indicated that the nature and position of substituents on the phenyl ring were critical for activity and selectivity. mdpi.com Compounds with a single residue at the 4-position of the phenyl ring tended to be more potent, while multiple substitutions led to weaker MAO-B inhibition. mdpi.com From this series, compounds S5 and S16 were identified as potent and selective MAO-B inhibitors. mdpi.com

Table 2: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives

| Compound | Target Enzyme | Activity |

|---|---|---|

| S5 | MAO-B | Potent and selective inhibitor. mdpi.com |

| S16 | MAO-B | Potent and selective inhibitor. mdpi.com |

Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.govresearchgate.netnih.gov Inhibition of MAGL is a therapeutic strategy for neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.netacs.org

A novel class of benzylpiperidine-based MAGL inhibitors has been discovered. nih.govresearchgate.netacs.org The initial hybrid compound, 7 , was designed and showed promising MAGL inhibition with an IC₅₀ value of 133.9 nM and good selectivity over the related enzyme FAAH. acs.org Further structural modifications led to the identification of even more potent inhibitors. acs.org

The presence of chlorine atoms on the phenolic ring, as in compounds 10c and 10d , maintained or slightly improved the inhibitory activity. acs.org

A bromine substitution in compound 10e also resulted in potent inhibition. acs.org

Ultimately, this research led to the identification of derivative 13 , which exhibited potent, reversible, and selective MAGL inhibition. nih.govresearchgate.net

Table 3: MAGL Inhibition by Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Notes |

|---|---|---|---|

| 7 | MAGL | 133.9 nM acs.org | Selectivity over FAAH (IC₅₀ = 5.9 µM). acs.org |

| 10c (dichloro derivative) | MAGL | 124.6 nM acs.org | Slightly improved activity over compound 7. acs.org |

| 10d (dichloro derivative) | MAGL | 107.2 nM acs.org | Slightly improved activity over compound 7. acs.org |

| 10e (bromo derivative) | MAGL | 109.4 nM acs.org | Potency similar to chloro derivatives. acs.org |

| 13 | MAGL | Potent nih.govresearchgate.net | Identified as a lead compound; potent, reversible, and selective. nih.govresearchgate.net |

Receptor Binding and Modulatory Effects

Beyond enzyme inhibition, benzylpiperidine analogues have been characterized by their ability to bind to and modulate various receptor systems, particularly those relevant to central nervous system disorders.

Sigma receptors (σ₁ and σ₂) are unique receptor proteins implicated in a variety of conditions, including neuropathic pain, neurodegenerative diseases, and cancer. nih.gov

Arylacetamide Analogues: A series of N-(1-benzylpiperidin-4-yl)arylacetamides consistently showed a higher binding affinity for σ₁ receptors compared to σ₂ receptors. nih.gov Replacing the phenyl ring of the phenylacetamide moiety with other aromatic systems like thiophene (B33073) or naphthyl did not significantly alter σ₁ affinity, but replacement with imidazole (B134444) or pyridyl rings led to a substantial loss of affinity. nih.gov Several compounds, including 1, 10, 18, 22, 37, and 40 , were found to be highly selective for the σ₁ receptor. nih.gov

Pyridine Dicarbonitrile Analogues: Research into multifunctional pyridine dicarbonitriles revealed high affinity for sigma receptors. nih.govCompound 5 exhibited a very high affinity for the human σ₁ receptor (hσ₁R) with a Kᵢ of 1.45 nM and was 290-fold selective over the σ₂R subtype. nih.gov Structure-activity relationship studies in this series highlighted the importance of the linker length between the benzylpiperidine moiety and the pyridine ring for σ₁R affinity. nih.gov Interestingly, compound 11 , which features a shorter linker and a phenyl group at C4, was found to be 2-fold more affine for the rat σ₂R than for the hσ₁R. nih.gov

Table 4: Sigma Receptor Binding Affinity of Benzylpiperidine Analogues

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁) |

|---|---|---|---|

| 1 | - | - | 100 nih.gov |

| 5 | 1.45 nih.gov | ~420.5 | 290 nih.gov |

| 10 | - | - | >92 nih.gov |

| 11 | - | - | 0.5 (σ₁/σ₂) nih.gov |

| 18 | - | - | >122 nih.gov |

| 22 | - | - | 77 nih.gov |

| 37 | - | - | 74 nih.gov |

| 40 | - | - | 80 nih.gov |

Dopamine (B1211576) receptors are critical targets for antipsychotic medications and treatments for other neurological and psychiatric disorders. nih.gov The potential for benzylpiperidine analogues to interact with these receptors has been investigated.

In a study evaluating a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues for their receptor binding profiles, the compounds were found to have no significant binding affinity for dopamine D₂/D₃ receptors. nih.gov This lack of interaction with these specific dopamine receptor subtypes is a key finding, suggesting that the σ₁ receptor affinity of this particular chemical series is not accompanied by dopaminergic activity, which can be advantageous in avoiding certain side effects.

Serotonin (B10506) Receptor (5-HT2A, 5-HT7, 5-HT1A) Ligand Interactions

The interactions of this compound analogues with serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, have been a subject of significant research due to the therapeutic potential of targeting the serotonergic system for various central nervous system (CNS) disorders. nih.govnih.gov

Derivatives of piperidine (B6355638) and pyridine have been explored for their affinity and selectivity towards these receptors. For instance, certain piperazine (B1678402) derivatives linked to a tricyclodecane moiety have been synthesized and evaluated for their binding affinity to the 5-HT1A receptor. mdpi.com The 5-HT1A receptor is implicated in conditions like anxiety and depression, making ligands that interact with it promising candidates for new therapies. mdpi.com

Furthermore, dual ligands that target both 5-HT1A and 5-HT7 receptors are of particular interest. nih.gov The 5-HT7 receptor, the most recently classified member of the serotonin receptor family, is involved in various physiological processes, and its modulation is being investigated for the treatment of CNS disorders. nih.gov Research has shown that structural modifications to the pharmacophoric elements of lead compounds can significantly influence the affinity and selectivity for 5-HT7 and 5-HT1A receptors. researchgate.net For example, a compound with a 1,3-dihydro-2H-indol-2-one moiety connected via a four-carbon spacer to a 3,4-dihydroisoquinolin-2(1H)-yl group demonstrated high affinity for the 5-HT7 receptor with good selectivity over the 5-HT1A receptor. researchgate.net

The design of selective ligands often involves computational modeling to understand the interactions between the compounds and the receptor binding sites. researchgate.net These studies help in identifying key structural features that determine the binding affinity and selectivity, guiding the synthesis of more potent and specific molecules.

Table 1: Serotonin Receptor Binding Affinities of Selected Analogues

| Compound/Analogue Type | Target Receptor(s) | Reported Affinity/Activity | Reference(s) |

| Piperazine derivatives with tricyclodecane | 5-HT1A | Shows binding affinity | mdpi.com |

| 1,3-dihydro-2H-indol-2-one derivative | 5-HT7, 5-HT1A | High affinity for 5-HT7 (Ki = 7 nM), 31-fold selectivity over 5-HT1A | researchgate.net |

| Pyridinylpiperazine derivatives | 5-HT1A, 5-HT7 | Dual ligands with high affinity | nih.gov |

| Polyfunctionalized pyridines | σ1/σ2 Receptors | High affinity for σ1 receptor (Ki = 1.45 nM) | nih.gov |

Neurobiological Effects and Potential Therapeutic Actions

Neuroprotection and Anti-Neurotoxicity Studies

Recent studies have highlighted the neuroprotective potential of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide analogues. nih.govresearchgate.net Specifically, compounds designated as SD-4 and SD-6 have demonstrated significant neuroprotective effects in cellular models. nih.govresearchgate.net

In studies using SH-SY5Y neuroblastoma cell lines, these compounds were evaluated for their ability to protect against oxidative stress-induced cell death. When the cells were exposed to hydrogen peroxide (H2O2), a known neurotoxin, there was a significant decrease in cell viability. nih.gov However, pretreatment with compounds SD-4 and SD-6 led to a dose-dependent increase in cell viability, indicating their capacity to mitigate H2O2-induced neurotoxicity. nih.gov

Furthermore, these compounds were assessed for their own potential neurotoxicity on differentiated SH-SY5Y cells, which exhibit neuron-like characteristics. The results showed that at the tested concentrations, compounds SD-4 and SD-6 did not exhibit significant neurotoxic liabilities. nih.govresearchgate.net

Table 2: Neuroprotective Activity of SD-4 and SD-6

| Compound | Concentration | Cell Viability (% of Control) | Reference(s) |

| Control (H2O2-treated) | 200 µM | ~30% | nih.gov |

| SD-4 | 5 µM | Increased | nih.gov |

| SD-4 | 10 µM | Increased | nih.gov |

| SD-4 | 20 µM | Increased | nih.gov |

| SD-6 | 5 µM | Increased | nih.gov |

| SD-6 | 10 µM | Increased | nih.gov |

| SD-6 | 20 µM | Increased | nih.gov |

Anti-Amyloid Aggregation Properties

A series of novel N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide analogues have been investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Specifically, compounds SD-4 and SD-6 from this series have shown promising results in both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation assays. nih.gov

The ability of these compounds to interfere with the aggregation process was evaluated using the thioflavin T (ThT) assay, a standard method for detecting amyloid fibrils. The results indicated that both SD-4 and SD-6 possess anti-Aβ aggregation potential. nih.gov This activity is a crucial aspect of their multifunctional profile for potentially combating Alzheimer's disease.

Antiallodynic Effects in Neuropathic Pain Models

The potential of certain chemical compounds to alleviate neuropathic pain, a debilitating condition often resistant to conventional analgesics, is an active area of research. nih.govnih.gov Allodynia, a state where non-painful stimuli are perceived as painful, is a common symptom of neuropathic pain. nih.gov

Studies have investigated the antiallodynic effects of various compounds in animal models of neuropathic pain. For example, in a model of diabetic neuropathy induced by streptozotocin, certain sulfonamide derivatives have been shown to significantly reverse both thermal hyperalgesia and mechanical allodynia. nih.gov

While direct studies on this compound analogues for antiallodynic effects are not extensively detailed in the provided context, the exploration of related heterocyclic compounds for analgesic and antiallodynic properties is a promising avenue. For instance, derivatives of 3-benzhydryl-pyrrolidine-2,5-dione have demonstrated antiallodynic activity in a mouse model of chemotherapy-induced peripheral neuropathy. nih.gov These findings suggest that compounds with a core heterocyclic structure may possess the potential to modulate pain pathways and alleviate neuropathic pain symptoms. Further research is warranted to specifically evaluate the antiallodynic effects of this compound and its analogues in relevant neuropathic pain models.

Antimicrobial Activity Investigations (e.g., Antimycobacterial, Antibacterial, Antifungal)

The antimicrobial properties of pyridine and piperidine derivatives have been the subject of numerous studies, revealing a broad spectrum of activity against various pathogens.

Antimycobacterial Activity:

Several studies have focused on the antimycobacterial potential of pyridine-containing compounds. Derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have demonstrated notable in vitro activity against Mycobacterium tuberculosis H37Rv and other clinical isolates. nih.govsigmaaldrich.com Interestingly, some of these compounds were found to be more potent than standard drugs like isoniazid (B1672263) and streptomycin (B1217042) against drug-resistant strains. nih.gov The lipophilicity of the substituents on the oxadiazole ring appears to play a crucial role in their antimycobacterial efficacy, likely by facilitating penetration of the lipid-rich mycobacterial cell wall. nih.gov Similarly, 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one and 2-thione derivatives have been synthesized and tested, with the oxadiazolone derivatives showing promising antimycobacterial activity. nih.gov

Antibacterial Activity:

Piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzyl piperidin-4-one derivatives exhibited potent activity against Escherichia coli. researchgate.net Other studies have reported that piperidine derivatives are active against Staphylococcus aureus and E. coli. biointerfaceresearch.com The antibacterial activity of some pyridinium (B92312) salts has also been investigated, with some compounds showing high activity against Staphylococcus aureus. mdpi.com The length of the side chain on the pyridinium nitrogen was found to influence the antibacterial potency. mdpi.com

Antifungal Activity:

The antifungal potential of piperidine and pyridine analogues has also been explored. N-benzyl piperidin-4-one derivatives have shown very potent activity against the fungus Aspergillus niger. researchgate.net Additionally, certain 4-aminopiperidine (B84694) derivatives have been identified as promising candidates for antifungal drug development, showing activity against Candida and Aspergillus species. mdpi.com Pyridine derivatives, including some pyrazole-heterocyclic-amide analogues and fluorinated quinoline (B57606) analogues, have also demonstrated good antifungal activity against various fungal strains. nih.govnih.govresearchgate.netmdpi.com

Table 3: Antimicrobial Activity of Pyridine and Piperidine Analogues

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

| 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines | Mycobacterium tuberculosis | More potent than isoniazid against resistant strains. | nih.govsigmaaldrich.com |

| 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-ones | Mycobacterium tuberculosis | Interesting antimycobacterial activity. | nih.gov |

| N-benzyl piperidin-4-one derivatives | Escherichia coli, Aspergillus niger | Potent antibacterial and antifungal activity. | researchgate.net |

| Piperidine derivatives | Staphylococcus aureus, E. coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |

| Pyridinium salts | Staphylococcus aureus | High activity against S. aureus. | mdpi.com |

| 4-aminopiperidine derivatives | Candida spp., Aspergillus spp. | Promising antifungal candidates. | mdpi.com |

| Pyrazole-heterocyclic-amide analogues | Candida species | Moderate antifungal activity. | nih.govresearchgate.net |

| Fluorinated quinoline analogues | Various fungi | Good antifungal activity. | mdpi.com |

Structure Activity Relationship Sar Analysis of 3 1 Benzylpiperidin 4 Yl Pyridine Analogues

Influence of Linker Length and Flexibility on Biological Activity

The nature of the linker connecting the 1-benzylpiperidine (B1218667) moiety to the pyridine (B92270) ring plays a pivotal role in the biological activity of these analogues. Research has consistently shown that both the length and flexibility of this linker can significantly impact binding affinity and selectivity for targets such as sigma receptors and cholinesterases. nih.gov

In a series of polyfunctionalized pyridines, the length of the alkylamino linker at the C2 position of the pyridine ring was found to be a crucial determinant of sigma-1 (σ₁) receptor affinity. nih.gov Increasing the linker length from a simple amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a progressive increase in affinity for the human σ₁ receptor. nih.gov This suggests that a longer linker allows for optimal positioning of the 1-benzylpiperidine moiety within the receptor's binding pocket.

In the context of trehalase inhibitors, the length of the linker chain was also identified as a key factor in determining inhibitory properties. nih.gov This underscores a general principle in medicinal chemistry: the linker is not merely a passive spacer but an active contributor to the pharmacodynamic profile of a molecule.

Substituent Effects on Pyridine, Benzyl (B1604629), and Piperidine (B6355638) Moieties

Modifications to the pyridine, benzyl, and piperidine moieties of 3-(1-benzylpiperidin-4-yl)pyridine analogues have been extensively explored to delineate their impact on biological activity.

Pyridine Moiety: Substitutions on the pyridine ring can significantly influence potency and selectivity. For instance, in a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, the introduction of a lipophilic environment at the C-5 position of the pyridazine (B1198779) ring was found to be favorable for acetylcholinesterase (AChE) inhibitory activity and selectivity against butyrylcholinesterase (BuChE). nih.govresearchgate.net Furthermore, the presence of a phenyl group at the C4 position of the pyridine ring was shown to decrease σ₁ receptor affinity in certain polyfunctionalized pyridine analogues. nih.gov

Benzyl Moiety: The benzyl group is a critical component for the activity of many of these analogues. However, substitutions on the phenyl ring of the benzyl moiety can fine-tune the pharmacological profile. In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring were examined. nih.gov Generally, 3-substituted compounds, with the exception of a hydroxyl group, exhibited higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitution on this aromatic ring tended to increase affinity for σ₂ receptors while maintaining similar affinity for σ₁ receptors. nih.gov Conversely, electron-donating groups like hydroxyl, methoxy (B1213986), or amino groups resulted in weaker affinity for σ₂ receptors and moderate affinity for σ₁ receptors. nih.gov

Piperidine Moiety: The piperidine ring itself is a key structural feature. While direct substitutions on the piperidine ring are less commonly explored in the provided literature, its connection to the rest of the molecule is crucial. The 4-position of the piperidine ring appears to be the optimal attachment point for the linker and the pyridine-containing fragment.

Impact of Isosteric Replacements and Their Pharmacological Implications

Isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical and chemical properties, is a common strategy in drug design. However, in the case of this compound analogues, this approach has yielded mixed results.

In the development of a series of AChE inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold, isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to the activity. nih.govresearchgate.net This suggests that the specific arrangement of the benzyl and piperidine groups is critical for effective interaction with the active site of AChE. The precise steric and electronic properties of the benzylpiperidine fragment appear to be highly optimized for this particular target.

This finding underscores the importance of the intact benzylpiperidine pharmacophore for certain biological activities. Any significant alteration to this core structure, even with a seemingly similar isostere, can disrupt the key interactions necessary for potent inhibition.

Optimization of Selectivity and Potency through Structural Modifications

A primary goal of SAR studies is to optimize the selectivity and potency of lead compounds. Various structural modifications have proven successful in enhancing these properties in analogues of this compound.

In the pursuit of potent and selective AChE inhibitors, structural modifications of a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine lead compound resulted in significant improvements. The introduction of a methyl group at the C-5 position of the pyridazine ring led to a compound that was 100-times more selective for human AChE over BuChE compared to the reference compound tacrine. nih.gov Furthermore, the replacement of the C-6 phenyl group with an indenopyridazine moiety resulted in a 12-fold increase in potency against electric eel AChE. nih.govresearchgate.net

Similarly, in the development of selective sigma receptor ligands, a 2-fluoro-substituted analogue of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibited the highest selectivity for σ₁ receptors. nih.gov This highlights how subtle electronic modifications can have a profound impact on receptor selectivity.

The optimization of salt-inducible kinase (SIK) inhibitors also demonstrates the power of structural modifications. Starting from a moderately active compound, the introduction of a second methoxy group to a phenyl ring resulted in a 3-fold increase in potency against SIK1, SIK2, and SIK3. semanticscholar.org Further refinement, by replacing one of the methoxy groups with a difluoromethoxy group, not only enhanced potency against SIKs but also improved selectivity against off-target kinases. semanticscholar.org

The synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives has also yielded potent and selective AChE inhibitors. nih.gov One of the most active compounds in this series, 1-(2-methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, displayed an IC₅₀ of 6.8 nM for AChE inhibition. nih.gov

These examples collectively illustrate that a systematic approach to structural modification, guided by SAR principles, can lead to the discovery of highly potent and selective drug candidates.

Computational Chemistry and Molecular Modeling of 3 1 Benzylpiperidin 4 Yl Pyridine Derivatives

Ligand-Protein Docking Simulations for Enzyme and Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how 3-(1-benzylpiperidin-4-yl)pyridine derivatives and related structures interact with the active sites of enzymes and receptors.

Studies have shown that derivatives of the 1-benzylpiperidine (B1218667) scaffold are versatile ligands for various biological targets. For instance, docking simulations of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile have elucidated its binding modes within sigma-1 (σ1) and sigma-2 (σ2) receptors. These simulations revealed key interactions, such as π-anion and attractive charge interactions with residues like Glu172 and π-cation interactions with Tyr103, which are critical for high-affinity binding. The orientation of the ligand, whether the benzyl (B1604629) group or the pyridine (B92270) ring is proximal to the membrane, was found to significantly influence binding affinity and selectivity. nih.gov Similarly, N-(1-benzylpiperidin-4-yl)arylacetamide analogues have been modeled, confirming their higher affinity for σ1 versus σ2 receptors. rawdatalibrary.net

The benzylpiperidine moiety is also a key structural feature in inhibitors of other enzymes, such as acetylcholinesterase (AChE), a primary target in Alzheimer's disease therapy. Docking studies of complex derivatives, including N-benzyl pyridinium (B92312)–curcumin hybrids and quinoline (B57606) derivatives containing the 2-(1-benzylpiperidin-4-yl) moiety, have successfully identified their binding poses within the AChE active site. scilit.comnih.gov These models help explain the structure-activity relationships observed in vitro.

Furthermore, docking has been applied to a wide range of other targets. Benzo[d]imidazole-2-one derivatives featuring a piperidine (B6355638) linker were modeled against the NLRP3 inflammasome, and other piperidine-containing structures have been docked into targets like the COVID-19 protease and various kinases, demonstrating the broad applicability of this computational approach. humanjournals.comnih.govijpsr.com

Table 1: Examples of Ligand-Protein Docking Studies with Benzylpiperidine Derivatives

| Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Polyfunctionalized Pyridines | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Binding energy of -11.2 kcal/mol for lead compound at σ1R. Interactions with Glu172, Tyr103, Asp29, and Glu73 are crucial for affinity. | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Sigma-1 (σ1) and Sigma-2 (σ2) Receptors | Confirmed higher affinity for σ1 over σ2 receptors. Electrostatic properties of the phenylacetamide ring strongly influence binding. | rawdatalibrary.net |

| Quinoline & Pyrrolidinone Derivatives | Acetylcholinesterase (AChE) | Identified binding modes of potent inhibitors (IC50 = 0.01 µM) within the AChE active site. | nih.gov |

| Benzo[d]imidazole-2-ones | NLRP3 Inflammasome | Identified possible binding sites and mechanisms of protein-ligand interaction for novel inhibitors. | humanjournals.com |

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | COVID-19 Protease | Revealed efficient interaction with the viral protease, suggesting potential inhibitory activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are instrumental in predicting the potency of new derivatives and in understanding which physicochemical properties are key for their activity.

For derivatives related to this compound, QSAR studies have been successfully applied to guide drug design. A study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine analogues as CCR5 receptor antagonists used Hansch analysis to demonstrate the importance of lipophilicity (π) and the electronic properties (Hammett sigma) of substituents on the phenyl ring for binding affinity. The model also showed that molecular dimensions, such as the length along the Z-axis (Lz), were conducive to activity, while an increase in the molecular shadow area (Sxz) was detrimental. researchgate.net

In the context of acetylcholinesterase (AChE) inhibition, various QSAR models have been developed for N-benzylpiperidine derivatives. These models, built using techniques like multiple linear regression (MLR) and genetic function approximation (GFA), have shown excellent predictive power for the inhibitory concentration of new compounds. nih.gov For other piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govuomustansiriyah.edu.iq For instance, a CoMFA study on N-(1-benzylpiperidin-4-yl)arylacetamide analogues revealed that the electrostatic fields around the molecules were the most critical factor influencing their binding affinity to sigma-1 receptors. rawdatalibrary.net These 3D-QSAR models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, and hydrophobicity would enhance or diminish biological activity, offering a clear roadmap for structural modifications. uomustansiriyah.edu.iqnih.gov

Table 2: QSAR Studies on Piperidine-Based Compounds

| Derivative Series | Target | QSAR Method | Key Descriptors/Findings | Reference |

|---|---|---|---|---|

| 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine analogues | CCR5 Receptor | Hansch Analysis | Lipophilicity (π), electronic (σ), and steric (Lz, Sxz) parameters are critical for binding affinity. | researchgate.net |

| N-benzylpiperidine derivatives | AChE | MLR, GFA, MLP | Developed robust models for predicting inhibitory concentration. | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide analogues | Sigma-1 Receptor | CoMFA (3D-QSAR) | Electrostatic properties strongly influence binding affinity. | rawdatalibrary.net |

| Piperidinopyridine & Piperidinopyrimidine analogues | Oxidosqualene Cyclase | MLR, SVM, PLS | Models provided insights into key structural features for OSC inhibition. | wikipedia.org |

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The journey of a drug molecule through the body is governed by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures. Various computational tools, such as SwissADME and admetSAR, are used to estimate the pharmacokinetic and drug-likeness profiles of compounds like this compound derivatives from their chemical structure. ijpsr.comnih.gov

Studies on various piperidine derivatives consistently show favorable ADME predictions. For example, the in silico evaluation of novel piperidine derivatives indicated good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is essential for compounds targeting the central nervous system. nih.gov The prediction of drug-likeness, often based on rules like Lipinski's Rule of Five, helps to filter out compounds with poor oral bioavailability. The majority of synthesized piperidin-4-one derivatives have been shown to exhibit good drug-likeness scores. rawdatalibrary.netnih.gov

A detailed analysis of a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, using the SwissADME server, provided predictions for a range of properties. nih.gov These included physicochemical characteristics, lipophilicity (Log P), water-solubility, and pharmacokinetics. Toxicity predictions, such as the AMES test for mutagenicity and inhibition of the hERG channel (related to cardiotoxicity), are also a critical component of these in silico assessments. nih.govnih.gov For instance, the analysis predicted the compound to be non-mutagenic (AMES toxicity) and not a hERG I inhibitor. nih.gov

Table 3: Predicted ADME/Toxicity Properties for a Representative Piperidine Derivative*

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal (GI) absorption | High | Good absorption from the gut. nih.gov |

| Blood-Brain Barrier (BBB) Permeant | Yes | Ability to enter the central nervous system. nih.gov |

| P-gp substrate | No | Not likely to be removed from cells by P-glycoprotein efflux pump. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| Lipinski's Rule of Five | Yes (0 violations) | Good oral bioavailability is likely. |

| AMES Toxicity | No | Predicted to be non-mutagenic. nih.gov |

| hERG I Inhibitor | No | Low risk of a specific type of cardiotoxicity. nih.gov |

*Data derived from studies on similar benzyl-piperidine structures. nih.govnih.gov

Conformational Analysis and Pharmacophore Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. This is critical because a molecule's three-dimensional shape determines its ability to fit into a biological target. For derivatives of this compound, the flexibility of the piperidine ring and the orientation of the benzyl and pyridine substituents are key determinants of biological activity.

Research on related structures has highlighted the importance of specific conformations. For example, some piperidin-4-one derivatives are found to adopt a stable chair conformation with bulky substituents oriented equatorially to minimize steric hindrance. rawdatalibrary.net In other cases, the relative orientation between aromatic rings and the piperidine core, such as a 'U' shape, has been identified as a key structural feature. nih.gov The stereochemistry and 3D orientation of the pyridine nitrogen, in particular, can significantly alter how a compound interacts with its target biomolecules. nih.gov

Pharmacophore mapping identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. For ligands targeting sigma receptors, a common pharmacophore model includes a positively ionizable group, typically the piperidine nitrogen, flanked by two hydrophobic regions, which would be the benzyl and pyridine moieties in the parent compound. nih.gov For acetylcholinesterase inhibitors, pharmacophore models often feature specific arrangements of aromatic rings, hydrogen bond acceptors, and hydrophobic features that allow simultaneous interaction with both the catalytic and peripheral sites of the enzyme. nih.govnih.gov These validated pharmacophore models serve as 3D queries for virtual screening of large compound databases to identify novel, structurally diverse molecules with the potential for high activity. nih.gov

Preclinical Evaluation and in Vivo Efficacy Studies

Assessment in Animal Models of Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Derivatives of 3-(1-Benzylpiperidin-4-yl)pyridine have been investigated for their potential therapeutic effects in neurodegenerative conditions like Alzheimer's disease. Alzheimer's is characterized by cognitive decline and the presence of amyloid-β (Aβ) plaques and neurofibrillary tangles in the brain. doi.orgnih.gov A key therapeutic strategy is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132), which is crucial for memory and learning. doi.orgnih.gov

In a scopolamine-induced mouse model, a common method for simulating memory impairment seen in Alzheimer's, certain N-benzylpiperidine derivatives have demonstrated the ability to ameliorate cognitive deficits. nih.gov For instance, compounds 15b and 15j , which are structurally related to this compound, showed significant memory improvement in the Morris water maze test. nih.gov This behavioral test assesses spatial learning and memory in rodents. Furthermore, some derivatives have been shown to inhibit the aggregation of Aβ peptides, another key pathological hallmark of Alzheimer's disease. doi.orgnih.gov For example, the benzamide (B126) derivative 8c1 was found to inhibit the self-aggregation of amyloid-β. doi.orgnih.gov

The following table summarizes the activity of selected N-benzylpiperidine derivatives in preclinical models relevant to Alzheimer's disease.

| Compound | Target | In Vitro Activity (IC₅₀) | Animal Model | Outcome | Reference |

| 15b | Acetylcholinesterase (AChE) | 0.39 µM | Scopolamine-induced memory impairment in mice | Ameliorated cognitive deficits | nih.gov |

| 15j | Butyrylcholinesterase (BChE) | 0.16 µM | Scopolamine-induced memory impairment in mice | Ameliorated cognitive deficits | nih.gov |

| 8c1 | AChE & BChE | AChE: 0.61 µM, BChE: 2.04 µM | --- | Inhibited self-aggregation of amyloid-β | doi.orgnih.gov |

| 6g | AChE, BChE, BACE-1 | Not specified | Scopolamine-induced and Aβ-induced cognitive dysfunction in mice | Ameliorated cognitive deficits, reduced Aβ and BACE-1 expression | nih.gov |

| 10f | AChE, BChE, BACE-1 | Not specified | Scopolamine-induced cognitive dysfunction in mice | Ameliorated cognitive deficits | nih.gov |

Investigation in Animal Models of Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that arises from damage or dysfunction of the nervous system. nih.gov Animal models that mimic this condition are crucial for the development of new analgesics. Common models include the spinal nerve ligation (SNL) model, where specific spinal nerves are surgically tied off, and chemotherapy-induced neuropathic pain (CIPN) models, which replicate the painful side effects of certain cancer treatments. nih.govnih.gov

While direct studies on this compound in neuropathic pain models are not extensively documented in the provided search results, related polyfunctionalized pyridines have been identified as potential agents for treating neuropathic pain. nih.gov These compounds often target sigma receptors (σR), which are implicated in pain modulation. nih.gov For instance, compound 5 , a polyfunctionalized pyridine (B92270), exhibits high affinity for the σ1 receptor, a key target in pain research. nih.gov The development of such compounds with high affinity for sigma receptors suggests a promising avenue for the investigation of this compound derivatives in neuropathic pain models.

The table below outlines common animal models used to study neuropathic pain.

| Animal Model | Type of Injury | Key Features | Reference |

| Spinal Nerve Ligation (SNL) | Ligation of L5 and L6 spinal nerves | Mechanical allodynia, thermal hyperalgesia, spontaneous pain | nih.govscielo.br |

| Partial Sciatic Nerve Ligation (PSNL) | Ligation of about one-third to one-half of the sciatic nerve | Develops hyperalgesia | scielo.br |

| Chronic Constriction Injury (CCI) | Loose ligatures around the common sciatic nerve | Develops hyperalgesia | scielo.br |

| Chemotherapy-Induced Neuropathy (e.g., Paclitaxel) | Administration of chemotherapeutic agents | Allodynia to cold, mechanical allodynia | scielo.br |

| Spared Nerve Injury (SNI) | Axotomy of the tibial and common peroneal nerves, leaving the sural nerve intact | Develops mechanical allodynia and cold allodynia | scielo.br |

Blood-Brain Barrier (BBB) Permeability Assessment

For a compound to be effective in treating central nervous system (CNS) disorders, it must be able to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. mdpi.com The permeability of a compound across the BBB can be predicted using various in vitro and in silico methods.

A common in vitro method is the parallel artificial membrane permeability assay (PAMPA), which measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. A derivative of this compound, the benzamide 8c1 , demonstrated the ability to cross the BBB in a PAMPA assay, with a permeability (Pe) value of 14.34 × 10⁻⁶ cm/s. doi.orgnih.gov Additionally, in silico models, which use computational algorithms to predict BBB permeability based on a molecule's physicochemical properties, are often employed in early drug development. mdpi.com

The following table presents BBB permeability data for a related compound.

| Compound | Assay | Permeability (Pe) | Interpretation | Reference |

| 8c1 | Parallel Artificial Membrane Permeability Assay (PAMPA) | 14.34 × 10⁻⁶ cm/s | Crosses the blood-brain barrier | doi.orgnih.gov |

In Vivo Behavioral Pharmacology Studies (e.g., Cognitive Function, Motor Activity)

In vivo behavioral pharmacology studies are essential to understand a compound's effects on the whole organism, including its impact on cognitive functions and motor activity. As mentioned in section 7.1, derivatives of this compound have shown positive effects on cognitive function in animal models of Alzheimer's disease. nih.govnih.gov For example, compounds 6g and 10f were found to ameliorate scopolamine-induced cognitive dysfunction in the Y-maze test, another behavioral test used to assess short-term memory in rodents. nih.gov Compound 6g also showed improvement in Aβ-induced cognitive deficits in the Morris water maze test. nih.gov

While these studies highlight the potential cognitive-enhancing effects of these compounds, it is also important to assess their impact on motor activity to rule out any confounding effects on behavioral tests. For example, a compound that increases motor activity might appear to improve performance in certain memory tasks, not due to cognitive enhancement, but due to increased exploration. The provided search results focus primarily on cognitive outcomes, and more detailed studies on motor activity would be necessary for a complete preclinical profile.

Cytotoxicity and In Vitro Safety Profile in Cell Lines

Before a compound can be advanced to in vivo studies, its potential toxicity must be evaluated at the cellular level. Cytotoxicity assays are used to determine a compound's toxicity to cells, often by measuring cell viability or metabolic activity. These assays are typically performed on various cell lines, including both cancerous and non-cancerous (normal) cell lines, to assess the compound's selectivity.

Derivatives of pyridine have been evaluated for their cytotoxic effects against a range of cancer cell lines. researchgate.netmdpi.com For example, one study found that certain pyridine derivatives exhibited potent cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231) but showed minimal selectivity toward noncancerous breast cells (MCF-10A). researchgate.net In another study, a series of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives were synthesized and tested for their anticancer activity against Caco-2 cell lines. researchgate.net

The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth. A lower IC₅₀ value indicates greater cytotoxicity. For a compound to be considered a promising therapeutic candidate, it should ideally exhibit high cytotoxicity towards target (e.g., cancer) cells and low cytotoxicity towards normal, healthy cells.

The table below provides examples of cytotoxicity data for some pyridine derivatives.

| Compound Type | Cell Line | IC₅₀ (µM) | Interpretation | Reference |

| Pyridine-3-carbonitrile derivative (4a) | Human colorectal carcinoma (HT29) | 2.243 | Cytotoxic | researchgate.net |

| Pyridine-3-carbonitrile derivative (4a) | Normal human fetal lung fibroblast (MRC5) | 2.222 | Cytotoxic to normal cells | researchgate.net |

| Pyrazolyl pyridine conjugate (9) | HepG2 (liver cancer) | 0.18 | Potent cytotoxicity | nih.gov |

| Pyrazolyl pyridine conjugate (9) | MCF-7 (breast cancer) | 0.34 | Potent cytotoxicity | nih.gov |

Metabolic Pathways and Biotransformation of 3 1 Benzylpiperidin 4 Yl Pyridine Analogues

Enzymatic Biotransformation Processes in Biological Systems

The metabolism of 3-(1-Benzylpiperidin-4-yl)pyridine analogues is predominantly governed by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in liver microsomes. nih.govnih.gov These monooxygenases catalyze a variety of oxidative reactions, which represent the primary Phase I metabolic pathways for this class of compounds.

Key enzymatic processes involved in the biotransformation of the N-benzylpiperidine moiety, a core structure of the target compound, include:

N-dealkylation: This is a common metabolic pathway for compounds containing an N-benzyl group. nih.gov The removal of the benzyl (B1604629) group from the piperidine (B6355638) nitrogen leads to the formation of 4-(pyridin-3-yl)piperidine. This reaction is often mediated by CYP3A4, a major human drug-metabolizing enzyme. acs.org

Piperidine Ring Oxidation: The piperidine ring itself is susceptible to oxidation. Studies on N-benzylpiperidine have indicated that oxidation can occur at the beta-position of the piperidine ring, leading to the formation of a ketone. nih.gov This process is also dependent on cytochrome P450 enzymes. nih.gov

Hydroxylation: Aromatic hydroxylation of the benzyl or pyridine (B92270) rings can occur, introducing a hydroxyl group onto the aromatic systems. This is a classic CYP450-mediated reaction.

N-Oxidation: The nitrogen atoms within the pyridine and piperidine rings are potential sites for N-oxidation, another metabolic pathway catalyzed by CYP450 enzymes. longdom.org

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, where endogenous molecules such as glucuronic acid are attached to the metabolites. This further increases their water solubility and facilitates their elimination from the body. longdom.org

Identification of Key Metabolites (e.g., in Liver Tissue)

While specific studies on the metabolism of this compound are not extensively documented in publicly available literature, data from closely related analogues, such as donepezil (B133215) (which contains an N-benzylpiperidine moiety), provide significant insights into the likely metabolites formed in liver tissue. longdom.orgnih.govyoutube.com

Based on the known metabolic pathways of its structural components, the following key metabolites of this compound analogues are anticipated to be identified in liver microsomal incubations:

| Metabolite | Metabolic Pathway | Enzymes Involved (Predicted) |

| 4-(Pyridin-3-yl)piperidine | N-debenzylation | CYP3A4, CYP2D6 |

| 1-Benzyl-4-(pyridin-3-yl)piperidin-beta-one | Piperidine ring oxidation | Cytochrome P450 |

| 3-(1-(4-Hydroxybenzyl)piperidin-4-yl)pyridine | Aromatic hydroxylation of the benzyl ring | Cytochrome P450 |

| This compound-N-oxide | N-oxidation of the pyridine ring | Cytochrome P450 |

| 1-Benzyl-4-(pyridin-3-yl)piperidine-N-oxide | N-oxidation of the piperidine ring | Cytochrome P450 |

This table is generated based on metabolic pathways of analogous compounds and may not represent the complete metabolic profile of this compound.

The identification and characterization of these metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov By analyzing samples from in vitro studies with liver microsomes or from in vivo animal studies, researchers can elucidate the precise chemical structures of the metabolites formed.

Implications for Pharmacokinetics and Drug Development

Rate of Clearance: The rate at which these compounds are metabolized directly influences their elimination half-life and, consequently, the dosing frequency required to maintain therapeutic concentrations. nih.gov Rapid metabolism can lead to a short duration of action, while slow metabolism might result in drug accumulation and potential toxicity.

Bioavailability: First-pass metabolism in the liver can significantly reduce the oral bioavailability of a drug. A high rate of metabolism upon the first pass through the liver will decrease the amount of the parent compound that reaches systemic circulation.

Drug-Drug Interactions: Since the metabolism is heavily reliant on CYP450 enzymes, particularly CYP3A4 and CYP2D6, there is a potential for drug-drug interactions. nih.gov Co-administration with other drugs that are inhibitors or inducers of these enzymes can alter the metabolism of the this compound analogue, leading to either increased exposure and potential toxicity or decreased efficacy.

Lead Optimization: Understanding the metabolic liabilities of a lead compound allows medicinal chemists to make structural modifications to improve its metabolic stability. For instance, if a particular position on the molecule is found to be a primary site of metabolism, it can be chemically modified to block or slow down the metabolic reaction, thereby improving the pharmacokinetic profile of the drug candidate.

Future Directions and Challenges in Research on 3 1 Benzylpiperidin 4 Yl Pyridine Derivatives

Strategies for Further Lead Optimization and Scaffold Derivatization

Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a promising compound while minimizing undesirable ones. For derivatives of 3-(1-benzylpiperidin-4-yl)pyridine, several strategies are being pursued to refine their efficacy, selectivity, and pharmacokinetic profiles.

Structural modifications on various parts of the parent molecule have yielded crucial insights into their structure-activity relationships (SAR). nih.gov Key areas for derivatization include the pyridine (B92270) ring, the linker connecting the piperidine (B6355638) and pyridine moieties, and the benzyl (B1604629) group. nih.govnih.gov For instance, in the development of acetylcholinesterase (AChE) inhibitors based on a related pyridazine (B1198779) scaffold, modifications have shown that:

Lipophilic Additions: Introducing a lipophilic (fat-loving) group at the C-5 position of the pyridazine ring enhances both AChE inhibitory activity and selectivity over the related enzyme, butyrylcholinesterase (BuChE). nih.gov

Phenyl Group Substitution: Various substitutions on the C-6 phenyl group can be made, often resulting in compounds with equivalent or slightly improved activity. nih.gov

Benzylpiperidine Moiety: Isosteric replacements or significant modifications to the 1-benzylpiperidine (B1218667) part of the molecule are generally harmful to its activity, indicating this group is crucial for target binding. nih.gov

Another optimization strategy is structural simplification, which involves removing non-essential chemical groups to reduce molecular weight and complexity. nih.gov This can improve a compound's pharmacokinetic properties and make it easier to synthesize. nih.gov For derivatives of this compound, this could involve simplifying the benzyl group or altering the piperidine ring.

Furthermore, scaffold hopping—replacing the central molecular core with a functionally equivalent but structurally different one—is a powerful strategy. Researchers have designed novel molecules by replacing the pyridine core with scaffolds like pyrrolidone-2-one, quinoline (B57606), and indoline-2-one to explore new chemical space while attempting to mimic the binding interactions of the original compound. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Lead Optimization

| Molecular Region | Modification Strategy | Observed Outcome | Reference |

|---|---|---|---|

| Pyridazine/Pyridine Ring | Introduction of a lipophilic group at C-5. | Favorable for AChE-inhibitory activity and selectivity. | nih.gov |

| Pyridine Ring | Varying the linker length between the 1-benzylpiperidine moiety and the pyridine ring. | Plays a crucial role in σ1R affinity, with linkers of 2-4 carbons showing increased affinity. | nih.gov |

| Benzylpiperidine Moiety | Isosteric replacements or modifications. | Detrimental to activity, suggesting this moiety is essential for binding. | nih.gov |

| Core Scaffold | Scaffold hopping to pyrrolidone, quinoline, or indoline (B122111) cores. | Identified novel compounds with potent AChE inhibition. | nih.gov |

Exploration of Novel Therapeutic Indications Beyond Current Scope